Cas no 358986-47-7 (4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid)

4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid
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- MDL: MFCD11217951
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-96719-5.0g |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |
358986-47-7 | 90% | 5.0g |
$2235.0 | 2024-05-21 | |
Enamine | EN300-96719-10.0g |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |
358986-47-7 | 90% | 10.0g |
$3315.0 | 2024-05-21 | |
Aaron | AR00D62Q-5g |
4-(4-NITROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
358986-47-7 | 90% | 5g |
$3099.00 | 2023-12-15 | |
1PlusChem | 1P00D5UE-50mg |
4-(4-NITROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
358986-47-7 | 90% | 50mg |
$275.00 | 2024-05-04 | |
1PlusChem | 1P00D5UE-5g |
4-(4-NITROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
358986-47-7 | 90% | 5g |
$2825.00 | 2024-05-04 | |
1PlusChem | 1P00D5UE-10g |
4-(4-NITROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
358986-47-7 | 90% | 10g |
$4160.00 | 2023-12-17 | |
Enamine | EN300-96719-0.05g |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |
358986-47-7 | 90% | 0.05g |
$179.0 | 2024-05-21 | |
Enamine | EN300-96719-5g |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |
358986-47-7 | 90% | 5g |
$2235.0 | 2023-09-01 | |
Enamine | EN300-96719-1.0g |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |
358986-47-7 | 90% | 1.0g |
$770.0 | 2024-05-21 | |
Aaron | AR00D62Q-500mg |
4-(4-NITROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
358986-47-7 | 90% | 500mg |
$852.00 | 2025-02-14 |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acidに関する追加情報
Introduction to 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid (CAS No. 358986-47-7)
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 358986-47-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyrrole core substituted with a nitrophenyl group at the 4-position and a carboxylic acid functional group at the 3-position. The unique structural attributes of this compound make it a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial applications.
The nitrophenyl moiety in 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid contributes to its reactivity and potential biological activity. Nitroaromatic compounds are well-documented for their pharmacological properties, often serving as intermediates in drug synthesis. The presence of the nitro group can influence the compound's electronic properties, affecting its interaction with biological targets such as enzymes and receptors. Additionally, the carboxylic acid functionality provides a site for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid as a lead compound for drug discovery. Studies have demonstrated that structural analogs of this compound exhibit promising activity against various diseases. For instance, modifications to the nitrophenyl group have been explored to optimize bioavailability and reduce toxicity. These findings align with the broader trend in medicinal chemistry toward rational drug design, where computational tools are leveraged to predict and enhance molecular interactions.
In the context of modern pharmaceutical research, 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid has been investigated for its potential role in modulating inflammatory pathways. Pyrrole derivatives are known to interact with multiple signaling cascades involved in inflammation, making them attractive candidates for therapeutic intervention. Preclinical studies have suggested that compounds structurally related to 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid may possess anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The synthesis of 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions, starting from readily available precursors such as 4-nitrobenzaldehyde and 1-methylpyrrole-2-carboxylic acid. The carboxylation step is critical, often requiring catalytic methods to ensure high yield and purity. Advances in green chemistry have led to the development of more sustainable synthetic routes, minimizing waste and reducing hazardous byproducts. Such environmentally conscious approaches are increasingly important in pharmaceutical manufacturing to align with global sustainability goals.
From a biological activity perspective, 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid has shown promise in preliminary screenings for antimicrobial properties. The combination of the pyrrole ring and nitrophenyl substituent creates a scaffold that can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Research has focused on identifying structural modifications that enhance efficacy while maintaining safety profiles suitable for human use. These studies underscore the importance of high-throughput screening techniques in identifying lead compounds for antibiotic development.
The pharmacokinetic behavior of 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Computational models have been employed to predict pharmacokinetic parameters based on molecular structure, enabling researchers to design derivatives with improved properties such as longer half-life or enhanced solubility. Such predictions are invaluable in reducing the time and cost associated with drug development pipelines.
In conclusion, 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid (CAS No. 358986-47-7) represents a compelling candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutics targeting inflammation, cancer, and infections. The integration of cutting-edge computational methods with traditional synthetic chemistry has accelerated progress in identifying promising drug candidates like this one. As research continues to uncover new applications and mechanisms of action, compounds such as 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid are poised to play an important role in addressing unmet medical needs.
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